molecular formula C18H22Cl3FN6 B1680808 SB 220025 trihydrochloride CAS No. 197446-75-6

SB 220025 trihydrochloride

Cat. No.: B1680808
CAS No.: 197446-75-6
M. Wt: 447.8 g/mol
InChI Key: IPFBHUGKKONHFR-UHFFFAOYSA-N
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Preparation Methods

SB 220025 trihydrochloride is synthesized through a series of chemical reactions involving the formation of the imidazole ring and subsequent functionalization. The synthetic route typically involves the following steps:

Industrial production methods involve scaling up these reactions under controlled conditions to ensure high yield and purity. The compound is often packaged under inert gas to maintain stability and prevent degradation .

Chemical Reactions Analysis

SB 220025 trihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

SB 220025 trihydrochloride has a wide range of scientific research applications:

    Chemistry: Used in studies involving p38 MAP kinase signaling pathways.

    Biology: Investigated for its role in reducing inflammatory cytokine production and inhibiting angiogenesis.

    Medicine: Explored as a potential therapeutic agent for inflammatory diseases and cancer.

    Industry: Utilized in the development of new drugs targeting p38 MAP kinase

Mechanism of Action

SB 220025 trihydrochloride exerts its effects by binding to the active site of p38 MAP kinase, inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets involved in inflammatory and stress responses. The compound’s high selectivity for p38 MAP kinase over other kinases ensures targeted action with minimal off-target effects .

Comparison with Similar Compounds

SB 220025 trihydrochloride is unique due to its high selectivity and potency. Similar compounds include:

These compounds share similar applications but differ in their chemical structures and specific inhibitory profiles, highlighting the uniqueness of this compound .

Properties

IUPAC Name

4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidin-2-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6.3ClH/c19-13-3-1-12(2-4-13)16-17(15-7-10-22-18(20)24-15)25(11-23-16)14-5-8-21-9-6-14;;;/h1-4,7,10-11,14,21H,5-6,8-9H2,(H2,20,22,24);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFBHUGKKONHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl3FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582034
Record name 4-[4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197446-75-6
Record name 4-[4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-Aminopyrimidin-4-yl)-4-(4-fluorophenyl)-1-(4-piperidinyl)imidazole trihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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